1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Overview

Description

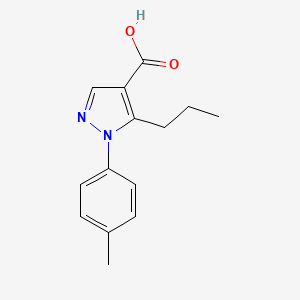

1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at the 4-position of the phenyl ring and a propyl group at the 5-position of the pyrazole ring, with a carboxylic acid functional group at the 4-position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-methylbenzoic acid and propyl hydrazine.

Reaction Steps:

The carboxylic acid group of 4-methylbenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl₂).

The resulting acid chloride is then reacted with propyl hydrazine to form the pyrazole ring through a cyclization reaction.

The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods:

Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives, such as esters or amides.

Reduction: The pyrazole ring can undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The methyl group on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which influence its reactivity and biological activity. Similar compounds include:

1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid: Lacks the propyl group.

1-(4-Methylphenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of propyl.

1-(4-Methylphenyl)-5-propyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid at a different position.

These compounds may exhibit different biological activities and reactivity profiles due to variations in their molecular structures.

Biological Activity

1-(4-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific pathways involved in inflammation and cancer progression, similar to other pyrazole derivatives.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of this compound is supported by preliminary studies suggesting efficacy against various cancer cell lines. For example:

- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).

- Inhibitory Concentration (IC50) : Values reported for similar compounds within the pyrazole class indicate promising cytotoxic effects, with IC50 values ranging from 3.79 µM to 42.30 µM .

Case Studies and Research Findings

A review of literature reveals multiple studies exploring the biological activities of pyrazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 and P815 | 3.25 mg/mL |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Antitumor activity against A549 | 26 µM |

| Jin et al. | Pyrazole-based imidazole derivatives | ALK5 inhibition | Significant results |

These findings illustrate the potential of pyrazole derivatives as therapeutic agents in oncology and inflammation.

Structural Similarities and Derivatives

The structural characteristics of this compound are crucial for its biological activity. Compounds with similar structures have shown varied biological activities based on their substituents:

| Compound Name | IUPAC Name | Similarity |

|---|---|---|

| This compound | 1-(4-Methylphenyl)-5-propylpyrazole-4-carboxylic acid | Similar pyrazole structure; different phenyl substitution |

| 1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | 1-(2-Methylphenyl)-5-propylpyrazole-4-carboxylic acid | Similar structure; different position of methyl group |

Properties

IUPAC Name |

1-(4-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-4-13-12(14(17)18)9-15-16(13)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRQCGYUNCCUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.